molecular formula C17H16N4O2 B2954342 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923122-73-0

2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2954342
CAS No.: 923122-73-0
M. Wt: 308.341
InChI Key: XMDCXAITMNYRDM-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

New, thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, based on 2-[5-(3,5-diaminophenyl)-1,3,4-oxadiazole-2-yl]pyridine, were synthesized (Mansoori et al., 2012). These polymers were characterized by separating and characterizing the poly(amic acid) intermediates using infrared and elemental analyses.

Corrosion Inhibition

2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and evaluated as corrosion inhibitors (Yıldırım & Cetin, 2008). These derivatives showed promising inhibition efficiencies in both acidic medium and oil medium.

Chemical Oxidation

2-(Pyridin-2-yl)-N,N-diphenylacetamide was synthesized and its chemical oxidation with various oxidants was investigated (Pailloux et al., 2007). This research provided insights into the oxidation reactivity channels for this class of compounds.

Biological Assessment

The synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle were conducted (Karpina et al., 2019). This study developed a method for the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and assessed their biological properties.

Antimicrobial Activity

New heterocycles incorporating the antipyrine moiety, including 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, were synthesized and evaluated for their antimicrobial activities (Bondock et al., 2008).

Catalytic Applications

(Pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, derived from compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine, were synthesized and evaluated as catalysts for the transfer hydrogenation of ketones (Magubane et al., 2017).

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-5-6-13(12(2)8-11)9-15(22)19-17-21-20-16(23-17)14-4-3-7-18-10-14/h3-8,10H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDCXAITMNYRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.